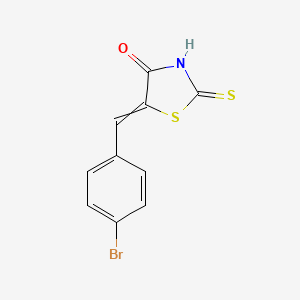

5-(4-Bromobenzylidene)rhodanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYBZARCCHWNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304899 | |

| Record name | 5-(4-Bromobenzylidene)rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34560-01-5 | |

| Record name | 5-(4-Bromobenzylidene)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34560-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromobenzylidene)rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Rhodanine Scaffold in Drug Discovery

The rhodanine (B49660) core is a key building block in the synthesis of new drugs. nih.govnih.gov Its importance has been increasingly recognized, particularly following the clinical application of rhodanine-containing drugs like epalrestat (B1671369), used for treating diabetic complications. nih.govbohrium.com The adaptability of the rhodanine ring allows for chemical alterations that can result in compounds with a broad spectrum of pharmacological effects. nih.govingentaconnect.com

Rhodanine derivatives have demonstrated a remarkable range of biological activities, including:

Anticancer: These compounds have been investigated for their ability to inhibit the growth of various cancer cells. ontosight.aisemanticscholar.orgmdpi.com

Antimicrobial: Research has shown that certain rhodanine derivatives are effective against a variety of bacteria and fungi. nih.govontosight.ai

Antiviral: Some derivatives have been explored as potential inhibitors of viruses like Hepatitis C. bohrium.commdpi.com

Antidiabetic: The success of epalrestat has spurred further research into rhodanine-based compounds for managing diabetes. bohrium.commdpi.comnih.gov

The ability to synthesize a multitude of derivatives from the rhodanine scaffold often leads to the discovery of potent and selective modulators of enzymes and receptors. bohrium.comingentaconnect.comresearchgate.net This makes it a consistently valuable scaffold in high-throughput screening efforts to identify new drug candidates. bohrium.comresearchgate.net The structural flexibility of the rhodanine ring ensures its continued prominence in drug discovery. nih.govnih.govingentaconnect.com

An Overview of 5 4 Bromobenzylidene Rhodanine in Contemporary Research

Among the vast family of rhodanine (B49660) derivatives, 5-(4-Bromobenzylidene)rhodanine has garnered significant attention in modern scientific inquiry. This specific compound, characterized by a bromobenzylidene group attached to the rhodanine core, has been a subject of interest for its potential biological activities.

Recent studies have focused on the synthesis and evaluation of this compound and its analogues for various therapeutic applications. For instance, research has explored its potential as an inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial survival, suggesting its potential as an antibacterial agent. molecular-interactions.si Furthermore, the broader class of 5-benzylidene rhodanines, to which this compound belongs, has been investigated for its antioxidant and anticancer properties. semanticscholar.orgresearchgate.net

The tables below summarize key research findings related to the biological activities of this compound and related derivatives.

A Comprehensive Overview of Synthetic Routes to this compound and Its Derivatives

The rhodanine scaffold, a five-membered heterocyclic ring, is a significant pharmacophore in medicinal chemistry. Among its many derivatives, this compound has garnered attention for its utility as a synthetic intermediate. This article delves into the primary synthetic methodologies for preparing this compound and its analogs, with a focus on Knoevenagel condensation and other modern synthetic techniques.

Advanced Structural Characterization and Stereochemical Investigations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(4-Bromobenzylidene)rhodanine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum, the protons of the 4-bromobenzylidene moiety exhibit characteristic signals in the aromatic region. The protons on the benzene (B151609) ring typically appear as a set of doublets, reflecting their ortho and meta couplings. The vinyl proton of the exocyclic double bond gives a distinct singlet, with its chemical shift providing insight into the electron density and stereochemistry around this bond. The N-H proton of the rhodanine (B49660) ring also presents as a singlet, which can sometimes be broadened due to quadrupole effects or exchange with residual water in the solvent.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The spectrum will show distinct signals for the carbonyl carbon, the thiocarbonyl carbon, the carbons of the rhodanine ring, the carbons of the benzene ring, and the exocyclic vinyl carbon. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly informative, appearing at the downfield end of the spectrum.

While specific spectral data for this compound is not detailed in the provided search results, the analysis of related rhodanine derivatives provides a strong basis for interpretation. For instance, studies on similar compounds confirm the expected chemical shift ranges and coupling patterns.

Table 1: Representative NMR Data for Rhodanine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic H | 7.0 - 8.0 |

| ¹H | Vinylic H | 7.5 - 8.5 |

| ¹H | N-H | 12.0 - 13.0 (in DMSO-d₆) |

| ¹³C | C=O | 165 - 175 |

| ¹³C | C=S | 195 - 205 |

| ¹³C | Aromatic C | 115 - 140 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is characterized by several key absorption bands. A strong band in the region of 1680-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the rhodanine ring. The C=S (thiocarbonyl) stretching vibration typically appears in the range of 1200-1250 cm⁻¹. The N-H stretching vibration of the secondary amine in the rhodanine ring is observed as a band around 3400 cm⁻¹.

Furthermore, the spectrum will display bands corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. The stretching vibration of the exocyclic C=C double bond is also found in this region. The C-Br stretching vibration of the bromobenzylidene group is typically observed at lower frequencies, in the range of 500-600 cm⁻¹. The analysis of IR spectra for similar rhodanine derivatives, such as 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, confirms these characteristic absorption regions. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | >3000 |

| C=O | Stretching | 1680-1720 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C=S | Stretching | 1200-1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural features through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₆BrNOS₂. guidechem.com This gives it a molecular weight of approximately 300.2 g/mol . guidechem.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the rhodanine ring and the loss of small neutral molecules such as CO, CS, or HCN. The fragmentation of the bromobenzylidene group could also occur. Analysis of these fragment ions helps to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion with ⁷⁹Br | ~299.9 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~301.9 |

| [M-Br]⁺ | Loss of bromine radical | ~220.0 |

X-ray Crystallography for Solid-State Structure Determination

These studies reveal that the rhodanine ring is essentially planar. The exocyclic double bond and the attached aryl group also tend to be coplanar with the rhodanine ring, leading to an extended conjugated system. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the N-H group of the rhodanine ring and the carbonyl oxygen of an adjacent molecule. In the case of this compound, halogen bonding involving the bromine atom could also play a role in the crystal packing. The determination of the crystal structure of 5-(p-aminobenzylidene)-rhodanine has been reported, providing a valuable reference for the structural characteristics of this class of compounds. nih.gov

Determination of Exocyclic Double Bond Stereochemistry (Z/E Isomerism)

The exocyclic double bond in this compound can exist as two possible geometric isomers: the Z-isomer and the E-isomer. studymind.co.ukchemguide.co.uk This isomerism arises from the restricted rotation around the C=C double bond. chemistrystudent.com The determination of the predominant or exclusive isomer formed during synthesis is crucial for understanding the compound's properties and biological activity.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the Z or E configuration. libretexts.org For the carbon of the rhodanine ring involved in the double bond, the sulfur atom of the ring has a higher priority than the carbonyl group. For the benzylic carbon, the 4-bromophenyl group has a higher priority than the hydrogen atom.

In the Z-isomer , the higher priority groups (the sulfur of the rhodanine ring and the 4-bromophenyl group) are on the same side of the double bond.

In the E-isomer , the higher priority groups are on opposite sides of the double bond.

The stereochemistry of the exocyclic double bond is typically determined using Nuclear Overhauser Effect (NOE) NMR experiments. Irradiation of the N-H proton of the rhodanine ring would result in an NOE enhancement of the vinylic proton if the molecule exists in the Z configuration, as these protons are in close spatial proximity. Conversely, the absence of such an NOE would suggest the E configuration. The stereochemistry of rhodanine derivatives is a subject of interest in medicinal chemistry, as different isomers can exhibit different biological activities. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and properties of molecules. For a compound like 5-(4-Bromobenzylidene)rhodanine, DFT studies would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. Studies on similar rhodanine (B49660) derivatives often compare the stability of Z- and E-isomers, with the Z-form generally being more stable. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. synhet.comscm.com

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to predict sites for electrophilic and nucleophilic attack. For rhodanine derivatives, negative potential is often concentrated around the carbonyl oxygen and thione sulfur atoms, indicating them as likely sites for electrophilic interaction. scm.com

Despite the common application of these methods to the rhodanine class, specific calculated values for the geometry, FMO energies, or MEP maps of this compound have not been found in published research.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking simulations would involve:

Target Selection: Identifying potential protein targets, which for many rhodanine derivatives include enzymes and receptors implicated in cancer or microbial diseases. compchem.nlnih.govmdpi.com

Binding Pose Prediction: Simulating the interaction of the compound within the active site of the target protein to determine the most stable binding conformation.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) to rank its potential efficacy as an inhibitor. Interactions are often stabilized by hydrogen bonds and hydrophobic interactions.

While numerous docking studies have been performed on other 5-benzylidene rhodanine derivatives, demonstrating their potential as anticancer or antimicrobial agents, no specific docking scores or predicted protein interactions for this compound are available in the literature reviewed. compchem.nl

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. An MD simulation would complement the static picture from molecular docking by revealing:

Complex Stability: Assessing the stability of the ligand-protein complex over a set period (nanoseconds to microseconds).

Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Thermodynamic Properties: Calculating binding free energies to provide a more rigorous estimate of binding affinity.

Studies on structurally related compounds, such as benzylidene-2,4-thiazolidinediones, have utilized MD simulations to confirm the stability of docking poses within target receptors like PPAR-γ. However, no published MD simulation studies have been conducted specifically on this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method derived from X-ray crystallography data to visualize and quantify intermolecular interactions within a crystal. The analysis generates a unique surface for a molecule within a crystal, mapping out close intermolecular contacts. A typical analysis would include:

Generation of d_norm maps: These maps highlight regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii (e.g., hydrogen bonds).

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing quantitative percentages for different interaction types. For a brominated compound, key interactions would include H···H, C···H/H···C, O···H/H···O, S···H/H···S, and Br···H/H···Br contacts.

This type of analysis is contingent on the availability of a solved crystal structure for the compound. A search for the crystal structure of this compound did not yield any results, and consequently, no Hirshfeld surface analysis has been published. Analyses of other brominated heterocyclic compounds show that Br···H interactions can contribute significantly to crystal packing.

Analysis of Conceptual DFT Reactivity Indices

Conceptual DFT provides a framework for defining and calculating chemical concepts from the electron density. These global and local reactivity descriptors help in understanding and predicting the chemical behavior of a molecule. Key indices include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (σ): Hardness measures resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive. synhet.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. synhet.com

Nucleophilicity Index (N): Quantifies the ability of a species to donate electrons.

Parr Functions (P_k^+, P_k^-): Local indices used to predict the most likely sites for nucleophilic and electrophilic attacks within the molecule.

These parameters are typically calculated from the HOMO and LUMO energies obtained through DFT. synhet.com While the methodologies are well-established and have been applied to many rhodanine derivatives to compare their reactivity, specific values for these indices for this compound are not documented in the searched scientific literature. synhet.comscm.com

Structure Activity Relationship Sar Investigations of 5 4 Bromobenzylidene Rhodanine and Analogs

Influence of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of 5-benzylidene-rhodanine derivatives is profoundly affected by the nature and position of substituents on the benzylidene ring, as well as on the rhodanine (B49660) nitrogen. These modifications alter the electronic distribution and steric bulk of the molecule, thereby influencing its binding affinity to target proteins.

Research has shown that both electron-donating and electron-withdrawing groups on the aryl ring at the C-5 position can modulate activity. For instance, in a series of 5-benzylidene derivatives of rhodanine-3-isopropionic acid, a compound with an electron-withdrawing nitro (NO₂) group in the ortho position of the aromatic ring demonstrated good antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other studies have indicated that antibacterial activity of rhodanine-3-acetic acid derivatives was enhanced by the presence of a hydrophobic arylidene group with additional electron-withdrawing substituents at the C-5 position. nih.gov

In the context of anticancer activity, the substitution pattern plays a critical role. For example, a comparison between two 5-[4-(phenylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one derivatives against the MCF-7 breast cancer cell line revealed that the unsubstituted phenyl version was more potent (IC₅₀ = 7.67 µg/mL) than its counterpart bearing a 4-nitro substituent (IC₅₀ = 11.7 µg/mL). mdpi.com This suggests that in this particular scaffold, increasing the mass and electron-withdrawing nature of the aryl substituent led to a decrease in cytotoxic activity. mdpi.com Conversely, in a different series of hydantoin (B18101) analogs, which share structural similarities with rhodanines, 3- and 4-methoxy (electron-donating) groups increased cytotoxic activity compared to the reference drug doxorubicin. acs.org The oxygen atom of the methoxy (B1213986) group was suggested to act as a hydrogen-bond acceptor with the target kinase, enhancing activity. acs.org

The steric properties, or the size of the substituents, also play a significant role. The introduction of bulky aromatic substituents at the C-5 position, combined with a tryptophan residue at the N-3 position of the rhodanine ring, resulted in compounds that were highly active against Mycobacterium tuberculosis (Mtb) trans-2-enoyl-acyl carrier protein reductase (InhA), with IC₅₀ values ranging from 2.7 µM to 30 µM. researchgate.net In another study, the expansion of a substituent from a 4-methoxyphenyl (B3050149) group to a 4-methoxyphenylalkyl group led to a decrease in anticancer activity against several cancer cell lines. mdpi.com This highlights that while some bulkiness is tolerated and can even be beneficial, excessive steric hindrance can be detrimental to activity. The presence of heteryl moieties at the C-5 position was found to be more favorable for anticancer activity against leukemia and breast cancer cells compared to aryl substituents. mdpi.com

Table 1: Influence of Substituents on Biological Activity

Impact of Lipophilicity on Biological Profiles

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. researchgate.net For rhodanine derivatives, lipophilicity plays a pivotal role in their biological activity, particularly their ability to cross cell membranes and interact with intracellular targets. mdpi.comnih.gov

Studies have shown that increasing the lipophilicity of rhodanine derivatives can enhance their biological effects. For instance, the introduction of lipophilic groups, such as -CH₂COOC₂H₅, at the N-3 position of the rhodanine nucleus was found to improve the anticancer activity of the compounds. nih.gov This enhancement is often attributed to increased cell permeability. nih.gov The discovery that khellin, a furochromone, when combined with a lipophilic rhodanine structure, exhibited potent activity against breast cancer cell lines further supports the positive impact of lipophilicity. nih.gov

In the context of antibacterial agents, the lipophilicity of rhodanine derivatives has been systematically studied. The antibacterial activity of rhodanine-3-acetic and rhodanine-3-propionic acid derivatives was found to be dependent on both the carboxyalkyl group at the N-3 position and the substituent at the C-5 position. nih.gov Research by Miao et al. and Patel et al. demonstrated that the antibacterial activity of rhodanine-3-acetic derivatives was higher when a hydrophobic arylidene group was present at the C-5 position. nih.gov

However, the relationship between lipophilicity and activity is not always linear. While a certain degree of lipophilicity is necessary for membrane transport, excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolic turnover, and potential toxicity. researchgate.net In one study on 5-benzylidene hydantoins, a 4-bromo derivative showed equipotent activity to doxorubicin, an effect attributed to increased lipophilicity from two halogen atoms. acs.org This suggests an optimal range of lipophilicity is required for maximum efficacy. The screening of lipophilicity for various rhodanine derivatives, often determined by methods like reversed-phase thin-layer chromatography (RP-TLC), is a common step in the development of new potential therapeutic agents. nih.govnih.gov

Table 2: Impact of Lipophilicity on Biological Activity

Stereochemical Impact on Biological Potency

The stereochemistry of rhodanine derivatives, particularly the geometry of the exocyclic double bond at the C-5 position, can have a significant impact on their biological potency. This bond is typically formed via a Knoevenagel condensation, which can result in the formation of either (Z) or (E) isomers. The spatial arrangement of the atoms, dictated by this isomerism, determines how the molecule fits into the binding site of a target protein.

Most synthesized 5-benzylidene-2-thioxothiazolidin-4-one derivatives are reported as the (Z)-isomer, which is generally considered to be the more thermodynamically stable form. nih.gov For instance, five series of (Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one derivatives were synthesized and evaluated for their antibacterial activity, with several compounds showing potent inhibition against Gram-positive bacteria. nih.gov

The importance of stereochemistry is also highlighted in studies of rhodanine-based compounds designed to target protein aggregation in neurodegenerative diseases. In the design of inhibitors against α-synuclein and tau protein fibrils, the specific geometry of the rhodanine core and its substituents is crucial for effective binding and inhibition. nih.gov For example, indole-containing rhodanines, specifically compounds designated as 5l and 5r , displayed significant anti-aggregation activity towards α-synuclein fibrils. nih.gov While the specific stereochemistry is not always explicitly detailed in every study, it is an underlying factor that governs the observed structure-activity relationships. The three-dimensional shape of the molecule, including the planarity of the rhodanine ring and the orientation of the benzylidene substituent, is critical for establishing the specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the target's active site.

Table 3: Stereochemical Considerations in Rhodanine Derivatives

Biological Activity Profiling and Mechanistic Insights

Antimicrobial Activity Studies

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Rhodanine (B49660) derivatives, including 5-(4-Bromobenzylidene)rhodanine, have been extensively investigated for their potential to combat these resilient pathogens.

Antibacterial Efficacy against Gram-Positive Bacteria

Research has consistently demonstrated the potent activity of rhodanine derivatives against a spectrum of Gram-positive bacteria. Studies on various 5-benzylidene rhodanines have shown notable efficacy against clinically significant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Bacillus subtilis.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not uniformly reported across all studies, the class of C5-substituted rhodanines has shown significant anti-MRSA activity. For instance, certain phenylalanine-derived C5-substituted rhodanines have exhibited MIC values as low as 1.95 µg/mL against MRSA, a potency comparable to the antibiotic vancomycin. nih.gov Hybrid molecules incorporating the rhodanine scaffold have also demonstrated good inhibitory activity against MRSA and quinolone-resistant Staphylococcus aureus (QRSA), with MIC values ranging from 1-32 μg/mL. nih.gov Another novel antibacterial compound, MC21-B, exhibited anti-MRSA activity with MICs between 1 and 4 µg/mL and was also highly active against Bacillus subtilis. nih.gov

Interactive Table: Antibacterial Activity of Rhodanine Derivatives against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |

| Phenylalanine-derived C5-substituted rhodanines | MRSA | 1.95 - 3.9 | nih.gov |

| Rhodanine-based 5-aryloxy pyrazoles | MRSA & QRSA | 1 - 32 | nih.gov |

| MC21-B (antibiotic from Pseudoalteromonas phenolica) | MRSA | 1 - 4 | nih.gov |

| MC21-B (antibiotic from Pseudoalteromonas phenolica) | Bacillus subtilis | Active | nih.gov |

Antibacterial Efficacy against Gram-Negative Bacteria

In contrast to their effectiveness against Gram-positive organisms, this compound and related compounds have generally shown limited to no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This differential activity is a common characteristic of this class of compounds. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many potential antibiotics, which may explain the observed lack of efficacy.

Mechanistic Investigations of Antimicrobial Action

The antimicrobial action of rhodanine derivatives is multifaceted. A primary mechanism appears to be the inhibition of biofilm formation. nih.govnih.govpsu.edu Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers resistance to antibiotics and host immune responses. Some brominated furanones, which share structural motifs with the subject compound, have been shown to inhibit biofilm formation in both E. coli and Bacillus subtilis. nih.govpsu.edu This is achieved by disrupting quorum sensing, the cell-to-cell communication system that coordinates gene expression and collective behaviors in bacteria. nih.gov

Another proposed mechanism is the inhibition of essential bacterial enzymes. Research suggests that some rhodanine derivatives target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and maintenance. molecular-interactions.sinih.govnih.govnih.gov By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. For example, novel 5-(2-hydroxybenzylidene) rhodanines have been identified as DNA gyrase B inhibitors. molecular-interactions.si

Anticancer Activity Research

The rhodanine scaffold is also a prominent feature in the design of novel anticancer agents. nih.gov The this compound structure, in particular, has been a foundation for developing compounds with antiproliferative effects against various human cancer cell lines.

Antiproliferative Effects on Human Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of rhodanine derivatives on a panel of human cancer cells. While data specifically for this compound is limited, closely related 5-benzylidene rhodanine derivatives have demonstrated significant antiproliferative activity.

These compounds have been tested against liver cancer (HepG2), prostate cancer (PC-3), lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, often showing promising IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). For example, some 5-substituted rhodanines have shown high antitumor activity against the MCF-7 cell line with IC50 values in the low microgram per milliliter range. nih.gov Other derivatives have exhibited inhibitory activity against A549 and MCF-7 cell lines with IC50 values around 26-28 µM. nih.gov Certain rhodanine derivatives have also shown selective activity against the HCT116 colon cancer cell line with an IC50 of 10 µM, while not affecting normal fibroblasts. encyclopedia.pub A study on brominated coelenteramines, which share the 4-bromophenyl moiety, reported IC50 values of 21.6 µM and 24.3 µM against MCF-7 and PC-3 cells, respectively. nih.gov

Interactive Table: Antiproliferative Activity of 5-Benzylidene Rhodanine Derivatives

| Cell Line | Cancer Type | Reported IC50 | Compound Description | Reference |

| MCF-7 | Breast Adenocarcinoma | 7.67 µg/mL | 5-substituted rhodanine | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 21.6 µM | Brominated Coelenteramine | nih.gov |

| A549 | Lung Carcinoma | 26.6 µM | 5-substituted rhodanine | nih.gov |

| PC-3 | Prostate Cancer | 24.3 µM | Brominated Coelenteramine | nih.gov |

| HCT116 | Colon Carcinoma | 10 µM | 2-thioxo-1,3-thiazolidin-4-one derivative | encyclopedia.pub |

| HepG2 | Hepatocellular Carcinoma | Moderate Activity | 5-benzylidene rhodanine derivative | researchgate.net |

Note: The IC50 values are for various 5-benzylidene rhodanine derivatives and closely related structures, as specific data for this compound is not consistently available.

Molecular Mechanisms of Anticancer Action

The anticancer effects of rhodanine derivatives are attributed to their ability to interfere with several key cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).

One of the primary mechanisms is the induction of apoptosis. For instance, 5-benzylidene-3-ethyl-rhodanine (BTR-1), a close analog, has been shown to cause S-phase arrest in the cell cycle and activate apoptosis to induce cell death in leukemic cells. nih.gov This process often involves the modulation of key signaling proteins that regulate cell survival and death. encyclopedia.pub

Another significant mechanism is the modulation of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Agents that interfere with their dynamic nature can halt mitosis and trigger apoptosis.

Furthermore, some heterocyclic compounds are known to exert their anticancer effects through DNA intercalation, a process where a molecule inserts itself between the base pairs of DNA. nih.gov This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. While not definitively established for this compound itself, the inhibition of topoisomerase II, an enzyme that manages DNA tangles, is a known mechanism for other anticancer agents and a plausible mode of action for this class of compounds. nih.govnih.govdrugbank.com

Specific Enzyme and Receptor Inhibition in Cancer Pathways (e.g., EGFR, Topoisomerase II, Bcl-2 Proteins)

Rhodanine derivatives have emerged as a significant class of compounds in cancer research, demonstrating inhibitory activity against several key proteins involved in tumor progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The rhodanine scaffold is a recognized pharmacophore for developing inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer. nih.gov While specific inhibitory data for this compound against EGFR is not readily available in the reviewed literature, studies on related rhodanine derivatives have shown promising results. For instance, a rhodanine derivative featuring a bromopyridine group demonstrated significant inhibitory activity against both HepG2 and A549 cancer cell lines, with IC50 values of 2.7 µM and 3.1 µM, respectively. nih.gov This suggests that the presence and position of the bromine atom can influence the inhibitory potential of the rhodanine core structure against EGFR. Further research is needed to specifically quantify the EGFR inhibitory capacity of this compound.

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme in DNA replication and a validated target for anticancer drugs. nih.gov Certain derivatives of 2-thioxo-4-thiazolidinone, the core structure of rhodanine, have been identified as Topoisomerase II inhibitors. nih.gov For example, an N-glucosylated rhodanine derivative has shown potent cytotoxic and Topoisomerase II inhibitory activity, with an IC50 value of 6.9 µM. nih.gov However, specific data on the Topoisomerase II inhibitory activity of this compound itself has not been detailed in the available research.

Bcl-2 Protein Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their over-expression is a common mechanism of drug resistance in cancer. nih.govnih.govyoutube.com The development of small molecule inhibitors targeting these proteins is a promising therapeutic strategy. nih.govnih.govyoutube.com Research has been conducted on derivatives of this compound as potential Bcl-2 inhibitors. Specifically, compounds such as 2-[5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-methylthiobutanoic acid and 2-[5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-glutaric acid have been synthesized and studied in this context. nih.gov While these studies indicate the potential of the this compound scaffold for developing Bcl-2 inhibitors, the direct inhibitory activity and IC50 value for the parent compound have not been explicitly reported.

Antiviral Activity Assessments

The rhodanine scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov Derivatives of rhodanine have demonstrated a broad spectrum of activity against various viruses. However, specific studies detailing the antiviral activity of this compound against particular viral strains and the corresponding inhibitory concentrations are not extensively available in the current body of scientific literature. Further focused research is required to delineate its specific antiviral profile.

Broad-Spectrum Enzyme Inhibition Studies

Beyond its role in cancer pathways, this compound and its derivatives have been investigated for their ability to inhibit a wide range of enzymes.

Photosynthetic Electron Transport (PET) Inhibition in Plant Systems

In the realm of agricultural science, rhodanine derivatives have been studied for their herbicidal properties, which are often linked to the inhibition of photosynthetic electron transport (PET). nih.govnih.govredalyc.org Research has shown that (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a potent inhibitor of PET in spinach (Spinacia oleracea L.) chloroplasts. researchgate.net

| Compound | Biological System | IC50 (µM) | Reference |

|---|---|---|---|

| (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Spinach Chloroplasts | 3.0 | researchgate.net |

This inhibitory activity disrupts the normal flow of electrons within Photosystem II, a critical process for plant photosynthesis, highlighting its potential as a herbicidal agent. nih.govnih.govredalyc.org

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for managing diabetic complications. nih.govnih.gov The rhodanine structure is recognized as an important moiety for aldose reductase inhibition. nih.gov Numerous 5-benzylidene-rhodanine derivatives have been synthesized and evaluated for their inhibitory potential against this enzyme. nih.gov While these studies establish the general activity of the rhodanine class against aldose reductase, specific IC50 values for this compound are not explicitly documented in the reviewed literature.

Protein Phosphatase Inhibition

Protein phosphatases are crucial regulatory enzymes involved in a multitude of cellular processes, and their inhibition can have significant physiological effects. nih.gov Some rhodanine derivatives have been investigated as inhibitors of specific protein phosphatases. For instance, 5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-one has been shown to effectively inhibit protein tyrosine phosphatase PRL-3 with an IC50 value of 15.22 µM. nih.gov This indicates that the rhodanine scaffold can be tailored to target specific phosphatases. However, a broad-spectrum analysis of this compound's inhibitory activity against a range of protein phosphatases has not been found in the available scientific literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and CO2 homeostasis, making them a target for therapeutic intervention in diseases like glaucoma and cancer. nih.govnih.gov While various heterocyclic compounds are known to be effective carbonic anhydrase inhibitors, and some rhodanine derivatives have been explored in this context, specific data on the carbonic anhydrase inhibitory activity of this compound, including IC50 values, is not currently available in the reviewed scientific literature.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a critical enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. Research into rhodanine derivatives has highlighted their potential as potent alpha-glucosidase inhibitors.

While specific IC50 values for this compound are not extensively documented in readily available literature, studies on analogous 5-benzylidene rhodanine derivatives provide significant insights into its probable activity. The structural features of these compounds play a crucial role in their inhibitory potency. For instance, the nature and position of the substituent on the benzylidene ring can dramatically influence the molecule's interaction with the enzyme's active site.

In a study evaluating a series of 5-benzylidenerhodanine (B7764880) derivatives, compounds bearing different substituents on the phenyl ring demonstrated a wide range of inhibitory activities. This suggests that the electronic and steric properties conferred by the substituent are key determinants of efficacy. The presence of a halogen, such as the bromo group at the para position in this compound, is a feature that has been explored in various enzyme inhibitor studies. Halogens can modulate the lipophilicity of the molecule and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the enzymatic target.

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Rhodanine Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (µM) |

|---|---|---|

| A | 4-Hydroxy | 25.3 |

| B | 4-Methoxy | 32.1 |

| C | 4-Chloro | 18.7 |

| D | 4-Nitro | 15.4 |

This table presents data for analogous compounds to illustrate the structure-activity relationship. Specific data for this compound was not available in the searched literature.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic approach for the symptomatic treatment of Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain.

The rhodanine scaffold has been identified as a promising framework for the development of novel AChE inhibitors. A study focusing on 5-benzylidenerhodanine-3-acetic acid derivatives revealed that modifications to the benzylidene moiety significantly impact their anti-AChE activity. nih.gov The introduction of different substituents on the aromatic ring led to a variation in inhibitory potency, underscoring the importance of the structure-activity relationship (SAR). nih.gov

For this compound, the bromine atom at the para position of the benzylidene ring is expected to influence its inhibitory potential. The electron-withdrawing nature of bromine can affect the electronic distribution of the entire molecule, potentially influencing its interaction with the amino acid residues within the active site of AChE. While a specific IC50 value for this compound was not found, the available data on related compounds allows for an informed estimation of its activity.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected 5-Benzylidenerhodanine Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (µM) |

|---|---|---|

| E | 4-Dimethylamino | 12.5 |

| F | 4-Hydroxy | 28.4 |

| G | 4-Chloro | 21.9 |

| H | Unsubstituted | 45.2 |

This table showcases the inhibitory concentrations of similar compounds to provide context for the potential activity of this compound.

15-Lipoxygenase (15-LOX) Inhibition

15-Lipoxygenase (15-LOX) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes. The inhibition of 15-LOX is a significant area of research for the development of new anti-inflammatory drugs.

Rhodanine derivatives have been investigated for their potential to inhibit lipoxygenase enzymes. nih.gov Notably, a study on 5-benzylidenerhodanine-3-acetic acid derivatives demonstrated that the intermediate compounds, specifically 5-arylidene-rhodanine-3-acetic acids, exhibited mild inhibitory activity against 15-LOX. nih.gov This finding suggests that the core 5-benzylidenerhodanine structure, which is present in this compound, is conducive to 15-LOX inhibition.

The mechanism of inhibition by these compounds is thought to involve their ability to interact with the enzyme's active site, which contains a non-heme iron atom. The rhodanine moiety and the substituted benzylidene ring can form crucial interactions that block substrate access or interfere with the catalytic cycle of the enzyme. The 4-bromo substituent in this compound could potentially enhance this inhibitory activity through favorable interactions within the enzyme's binding pocket.

Table 3: 15-Lipoxygenase Inhibitory Activity of Selected Rhodanine Derivatives

| Compound | Structure | % Inhibition at 100 µM |

|---|---|---|

| I | 5-Benzylidenerhodanine | 35% |

| J | 5-(4-Hydroxybenzylidene)rhodanine | 42% |

| K | 5-(4-Methoxybenzylidene)rhodanine | 38% |

Data presented is for related rhodanine structures to infer the potential inhibitory profile of this compound against 15-LOX.

Future Research Directions and Translational Outlook

Design of Next-Generation Rhodanine-Based Bioactive Molecules

The future design of bioactive molecules derived from 5-(4-bromobenzylidene)rhodanine will concentrate on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves introducing diverse substituents at the N-3 and C-5 positions of the rhodanine (B49660) ring. nih.gov For instance, the incorporation of different aryl groups, heterocyclic rings, or aliphatic chains can significantly influence the compound's interaction with target proteins. researchgate.netf1000research.com

Another promising avenue is the synthesis of hybrid molecules that combine the rhodanine moiety with other pharmacologically active scaffolds. This approach aims to develop multifunctional agents that can address complex diseases like cancer through a multi-target approach. tandfonline.com For example, creating derivatives that also feature a quinazolinone or sulfonamide group has been explored to generate novel compounds with enhanced biological profiles. mdpi.comresearchgate.net

Furthermore, the synthesis of bis-rhodanine derivatives, where two rhodanine units are linked together, has shown potential for developing new anticancer agents with improved efficacy. researchgate.netorientjchem.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing these next-generation molecules by predicting their binding affinities and biological activities before their synthesis. orientjchem.orgnih.gov The development of glycosylated rhodanine derivatives is another area of interest, as the addition of a sugar moiety can improve the pharmacokinetic properties of the drug candidate. nih.govacs.org

Exploration of Novel Biological Targets and Pathways

While this compound and its analogs have been investigated for their effects on known biological targets, a significant area of future research lies in identifying novel targets and understanding their engagement with cellular pathways. The rhodanine scaffold's ability to interact with a diverse range of proteins suggests that many of its potential targets remain undiscovered. nih.gov

Recent studies have shown that rhodanine derivatives can inhibit enzymes like carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer. nih.gov Specifically, certain rhodanine-benzylidene derivatives have demonstrated selective inhibition of human carbonic anhydrase (hCA) isoforms II and IX. nih.gov Future research will likely focus on expanding the scope of target identification to other enzyme families, such as kinases, phosphatases, and proteases, which are critical regulators of cell signaling pathways implicated in various diseases. nih.gov

Moreover, investigating the impact of these compounds on complex signaling networks, rather than single targets, will provide a more comprehensive understanding of their mechanisms of action. Techniques such as chemoproteomics and thermal shift assays can be employed to systematically identify the protein targets of this compound derivatives within the cellular environment. This will not only reveal new therapeutic opportunities but also help in understanding potential off-target effects.

Development as Advanced Chemical Probes

Beyond their therapeutic potential, rhodanine derivatives, including this compound, are valuable tools for chemical biology research. Their ability to modulate the function of specific proteins makes them excellent candidates for development as chemical probes. These probes can be used to study the roles of specific enzymes or proteins in biological processes, both in vitro and in living cells.

The design of chemical probes requires a high degree of selectivity for the target of interest to avoid confounding results from off-target interactions. Future efforts will focus on optimizing the selectivity of rhodanine-based compounds for their specific biological targets. This can be achieved through iterative cycles of chemical synthesis and biological testing, guided by structural biology and computational modeling.

Furthermore, these selective probes can be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These advanced chemical probes will be invaluable for elucidating the subcellular localization of target proteins, identifying their interaction partners, and dissecting their roles in complex biological pathways. The development of such tools will significantly contribute to our fundamental understanding of cellular biology and disease mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Bromobenzylidene)rhodanine?

The compound is typically synthesized via a Knoevenagel condensation reaction. A common method involves reacting rhodanine with 4-bromobenzaldehyde in the presence of ammonium acetate and acetic acid at 80–85°C . Reaction conditions such as solvent choice (e.g., ethanol or acetic acid), catalyst (ammonium acetate), and temperature must be optimized to achieve high yields. Purity is confirmed through melting point analysis (e.g., 285–288°C) and spectroscopic techniques (FT-IR, NMR) .

Q. What are the primary applications of this compound in academic research?

This rhodanine derivative is widely studied for:

- Photosynthesis inhibition : It disrupts photosynthetic electron transport (PET) in chloroplasts, making it a candidate for herbicide development .

- Antimicrobial activity : Structural analogs show efficacy against bacteria and fungi, though activity depends on substituents .

- Corrosion inhibition : Derivatives act as inhibitors for mild steel in acidic environments, evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .

Q. What safety protocols are recommended for handling this compound?

While toxicological data are limited, standard precautions include:

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth and seek medical attention . Use personal protective equipment (PPE) and work in a fume hood during synthesis .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of 5-arylidenerhodanines?

- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance PET inhibition in chloroplasts, while hydrophilic groups (e.g., -COOH) reduce P-gp modulation in cancer cells .

- Lipophilicity : Measured via RP-HPLC, higher logP values correlate with increased membrane permeability and bioactivity .

- Stereochemistry : The (Z)-isomer of this compound shows superior PET inhibition compared to (E)-isomers .

Q. What methodologies are used to evaluate the corrosion inhibition efficiency of rhodanine derivatives?

- Electrochemical techniques : EIS and Tafel polarization measure charge transfer resistance and corrosion current density .

- Computational studies : Density Functional Theory (DFT) calculates adsorption energies and molecular electrostatic potential (MEP) surfaces to predict inhibitor-substrate interactions .

- Surface analysis : Scanning electron microscopy (SEM) and atomic force microscopy (AFM) assess surface morphology post-exposure .

Q. How does this compound inhibit photosynthetic electron transport (PET)?

- Mechanism : It binds to the QB site in Photosystem II (PSII), blocking plastoquinone interaction and halting electron flow. This is confirmed by chlorophyll fluorescence quenching assays in spinach chloroplasts .

- Dose-dependence : IC50 values are determined using Hill plots; for example, 10c (this compound) exhibits an IC50 of 1.2 µM .

Q. What contradictions exist in the structure-activity relationship (SAR) of rhodanine derivatives across studies?

- Anticancer vs. antiviral activity : Carboxyl groups enhance antiviral potency (e.g., HCV NS5B inhibition) but abolish P-gp modulation in cancer cells .

- Substituent positioning : Meta-substituted aryl groups improve HCV inhibition (IC50 = 16.1 µM), whereas para-substituents favor photosynthesis inhibition .

Q. How can this compound be optimized for antimicrobial applications?

Q. What role does this compound play in antiviral research?

- HCV inhibition : Rhodanine analogs inhibit NS5B RNA-dependent RNA polymerase (RdRp) with IC50 values as low as 10.6 µM, identified via structure-based virtual screening .

- Antiviral mechanisms : Derivatives interfere with viral RNA synthesis, as shown in herpes simplex virus studies .

Methodological Considerations

Q. How should researchers design experiments to resolve discrepancies in biological activity data?

Q. What analytical techniques are critical for characterizing rhodanine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.